N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine
Description
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a triazole ring
Properties
Molecular Formula |
C16H10N6O2S2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(E)-1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H10N6O2S2/c23-22(24)13-7-11(8-19-21-9-17-18-10-21)5-6-15(13)26-16-20-12-3-1-2-4-14(12)25-16/h1-10H/b19-8+ |
InChI Key |
VSSKTYUWPCSCEB-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/N4C=NN=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NN4C=NN=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzothiazole Moiety: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with a suitable aldehyde.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Triazole Ring: The triazole ring is synthesized separately through a cyclization reaction involving hydrazine and an appropriate aldehyde.
Coupling Reaction: The final step involves coupling the benzothiazole-nitrophenyl derivative with the triazole ring using a suitable linker, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The triazole ring can engage in click chemistry reactions, forming triazole-linked compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Coupling: Copper(I) catalysts, azides, and alkynes for click chemistry.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Halogenated benzothiazole derivatives.
Coupling: Triazole-linked polymers and bioconjugates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, antimicrobial agents, and fluorescent probes due to the presence of the benzothiazole and triazole rings.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and sensors, due to its electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, while the triazole ring can inhibit enzymes by binding to their active sites. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-(4-ME-1,1-DIOXO-4H-THIOPHEN-3-YL)-ISOTHIOUREA: A thiophene-based compound with sulfuric acid.
Uniqueness
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of a benzothiazole moiety, a nitrophenyl group, and a triazole ring. This unique structure imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
